![molecular formula C10H7F3N2O6S B3019872 2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate CAS No. 459197-46-7](/img/structure/B3019872.png)
2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate
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Overview
Description
The compound 2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can help infer some aspects of the compound . The first paper discusses the intrinsic acidity and basicity of 2,2,2-trifluoroethanethiol (TFET), which shares the trifluoroethyl group with our compound of interest . The second paper describes a reaction involving 2,4-dinitro(trifluoromethoxy)benzene, which is related to the dinitrophenyl moiety of the compound .
Synthesis Analysis
While the synthesis of this compound is not explicitly covered, the papers provide information on the reactivity of similar compounds. The first paper's focus on TFET's gas phase acidity and basicity, along with its interactions with other molecules, suggests that the trifluoroethyl group could influence the synthesis of related compounds by affecting their reactivity . The second paper demonstrates a method for introducing a trifluoromethoxy group into aliphatic substrates, which could potentially be adapted for synthesizing compounds with trifluoroethyl groups .
Molecular Structure Analysis
The molecular structure of this compound is not directly analyzed in the papers. However, the first paper provides a theoretical study on the structure of TFET, which could be used to infer the electronic effects of the trifluoroethyl group on the overall molecular structure of the compound . The second paper does not provide molecular structure analysis relevant to the compound of interest .
Chemical Reactions Analysis
The papers do not provide specific reactions for this compound. However, the first paper's examination of TFET's reactivity could suggest that the trifluoroethyl group in our compound may exhibit similar reactivity patterns, such as influencing the acidity and basicity of the molecule . The second paper's discussion of nucleophilic substitution reactions could be relevant if similar mechanisms are involved in the reactions of the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the provided papers. However, the first paper's experimental and theoretical study of TFET provides data on the gas phase acidity and basicity, which could be related to the physical properties such as solubility and boiling point of the compound . The second paper does not contribute information on the physical and chemical properties of the compound .
properties
IUPAC Name |
2,2,2-trifluoroethyl 2-(2,4-dinitrophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O6S/c11-10(12,13)5-21-9(16)4-22-8-2-1-6(14(17)18)3-7(8)15(19)20/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMSLNLAMINIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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